molecular formula C14H10ClFN2O3 B5806161 N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide

N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5806161
M. Wt: 308.69 g/mol
InChI Key: VLDRBWWSEQSELE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method involves the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 3-chloro-4-fluoroaniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for nitration and automated systems for amide bond formation, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(3-chloro-4-fluorophenyl)-3-carboxy-2-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity in microorganisms. In the context of anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitrobenzamide core differentiates it from other compounds with similar substituents but different core structures, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-9-5-6-12(16)11(15)7-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRBWWSEQSELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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